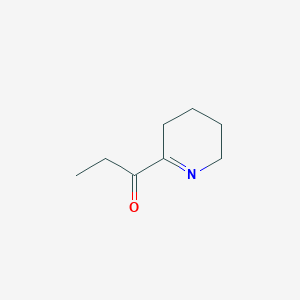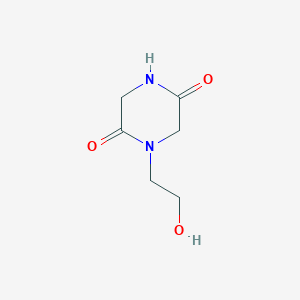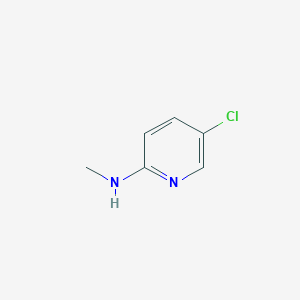
2-Propionyl-3,4,5,6-tetrahydropyridine
説明
2-Propionyl-3,4,5,6-tetrahydropyridine is a chemical compound with the formula C8H13NO and a molecular weight of 139.1949 . It is a derivative of tetrahydropyridine, a heterocyclic compound that exists in distinct structural isomers .
Synthesis Analysis
Tetrahydropyridines (THPs), including 2-Propionyl-3,4,5,6-tetrahydropyridine, have been synthesized by the inspiration of known bioactive natural products . For instance, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been synthesized via cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide and ®-2,2-dimethyl-1-phenylpropyl vinyl ether followed by N-benzylation and reduction of the salt with lithium aluminium hydride .Molecular Structure Analysis
The molecular structure of 2-Propionyl-3,4,5,6-tetrahydropyridine is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Organic Synthesis
The compound’s structure allows for versatile synthetic transformations:
- Cascade Reactions : α,β-unsaturated imines and alkynes can be used to produce highly substituted 1,2,3,6-tetrahydropyridines .
Analytical Chemistry
2-Propionyl-3,4,5,6-tetrahydropyridine is employed in analytical methods:
将来の方向性
Tetrahydropyridines, including 2-Propionyl-3,4,5,6-tetrahydropyridine, have been the subject of ongoing research due to their presence in both natural products and synthetic pharmaceutical agents . Future research may focus on the synthesis of substituted-tetrahydropyridine derivatives and determining their pharmacological activities .
特性
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSXLMPBBMRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335051 | |
| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionyl-3,4,5,6-tetrahydropyridine | |
CAS RN |
80933-75-1 | |
| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were there any variations in the presence of 2-Propionyl-3,4,5,6-tetrahydropyridine based on cultivation methods?
A2: While the study doesn't explicitly quantify the concentration of each compound under different conditions, it highlights that fertilizer type and shading significantly influence the overall aromatic profile of Niamhom leaves. [] This suggests that cultivation methods could potentially impact the levels of 2-Propionyl-3,4,5,6-tetrahydropyridine present in the plant. Further investigation is required to confirm this relationship.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)






